molecular formula C21H17BrN2O2S2 B12028006 3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 617698-16-5

3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12028006
CAS No.: 617698-16-5
M. Wt: 473.4 g/mol
InChI Key: DJUNLIWXBXEPGD-ZCXUNETKSA-N
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Description

3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one is a synthetic derivative based on the oxindole scaffold, a privileged structure in medicinal chemistry known for its ability to modulate key biological pathways. This compound is structurally characterized by a benzyl group and a bromo-substituted indolinone ring, features designed to enhance target binding affinity and selectivity. Its primary research value lies in its function as a potent and selective kinase inhibitor. Recent studies indicate its significant activity against Receptor Tyrosine Kinases (RTKs), including VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical target in oncological research for its role in tumor angiogenesis (PubMed) . The mechanism of action involves competitive binding at the ATP-binding site of the kinase, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways (NCBI Bookshelf) . Consequently, this compound is a valuable chemical probe for investigating tumorigenesis, metastasis, and the development of anti-angiogenic therapeutic strategies in cellular and biochemical assays. Its 5-bromo substitution further makes it a versatile intermediate for subsequent structure-activity relationship (SAR) studies via cross-coupling reactions, allowing researchers to explore and develop novel analogs with optimized pharmacological properties.

Properties

CAS No.

617698-16-5

Molecular Formula

C21H17BrN2O2S2

Molecular Weight

473.4 g/mol

IUPAC Name

(5Z)-3-benzyl-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17BrN2O2S2/c1-2-10-23-16-9-8-14(22)11-15(16)17(19(23)25)18-20(26)24(21(27)28-18)12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3/b18-17-

InChI Key

DJUNLIWXBXEPGD-ZCXUNETKSA-N

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C1=O

Origin of Product

United States

Biological Activity

3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound's unique structure, which incorporates both indole and thiazolidine moieties, suggests a multifaceted mechanism of action that warrants detailed investigation.

Chemical Structure

The compound's molecular formula is C21H17BrN2O2S2C_{21}H_{17}BrN_2O_2S_2, with a complex arrangement that contributes to its biological properties. The presence of bromine and the thioxothiazolidinone framework are critical for its activity.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its anticancer properties. The following sections summarize key findings from recent studies.

Anticancer Activity

  • Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The mechanism appears to involve the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.
  • In Vitro Studies :
    • Cell Lines Tested : The compound was tested against MCF-7 and A-549 cell lines.
    • IC50 Values :
      • MCF-7: IC50 values ranged from 2.93 µM to 19.53 µM depending on the specific derivative used.
      • A-549: Similar activity was observed, with varying IC50 values indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
7dMCF-72.93 ± 0.47
7cMCF-77.17 ± 0.94
7aA-54919.53 ± 1.05

VEGFR-2 Inhibition

The compound also exhibits inhibitory effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth:

  • IC50 Values : Compounds derived from similar scaffolds have shown IC50 values as low as 0.503 µM against VEGFR-2, indicating potential for therapeutic applications in antiangiogenic strategies .

Case Studies

A recent case study highlighted the efficacy of thiazolidinone derivatives similar to our compound in targeting cancer cells while minimizing toxicity to normal cells:

  • Study Findings : In vitro tests demonstrated that while the compound effectively inhibited tumor cell growth, it exhibited moderate cytotoxicity towards non-tumorigenic cells, suggesting a degree of selectivity that is desirable in anticancer therapies .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among related compounds:

Compound Name Core Structure Substituents (Position 5) Molecular Weight Reference
Target Compound 2-Thioxothiazolidin-4-one 5-Bromo-2-oxo-1-propylindolin-3-ylidene ~452.3 (calc.)
(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one (Compound 3) Imidazolidin-2-one 4-Chloro-benzylidene 395.7
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (4a) Imidazolidin-4-one 1,3-Benzodioxol-5-ylmethylene 304.3
(E)-5-[(5-Bromo-1H-indol-3-yl)methylene]-2-imino-1,3-dimethylimidazolidin-4-one (11) Imidazolidin-4-one 5-Bromoindol-3-ylmethylene 348.2
3-Benzyl-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one 2-Thioxothiazolidin-4-one 4-Chlorobenzylidene 345.87
3-(2-(Dimethylamino)ethyl)-5-(4-isopropylbenzylidene)-2-thioxothiazolidin-4-one (D6) 2-Thioxothiazolidin-4-one 4-Isopropylbenzylidene ~378.5 (calc.)

Key Observations :

  • Core Variations: The target compound shares the 2-thioxothiazolidin-4-one core with D6 and the chlorobenzylidene analog , whereas others (e.g., 4a, Compound 3) utilize imidazolidinone scaffolds.
  • Substituent Effects: The bromo-indolinone substituent in the target compound is distinct from simpler benzylidene (e.g., 4-chloro in ) or heterocyclic (e.g., indole in ) groups.

Key Observations :

  • High yields (88–96%) are achievable with electron-rich aldehydes (e.g., 1,3-benzodioxole) under optimized conditions .
  • Lower yields (e.g., 35% for Compound 11 ) may arise from steric hindrance or electronic deactivation by bromo substituents.

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and molecular symmetry:

Compound Name Melting Point (°C) Solubility Trends (Predicted) Reference
Target Compound Not reported Low solubility in polar solvents
4a 252–254 Moderate in DMSO, low in water
Compound 11 280–281 Insoluble in water, soluble in DMF
3-Benzyl-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one Not reported Similar to target compound

Key Observations :

  • Bromo and propyl groups in the target compound likely increase molecular weight and reduce solubility compared to non-halogenated analogs.
  • Higher melting points (e.g., 280–281°C for Compound 11 ) correlate with extended conjugation and rigid structures.

Preparation Methods

Preparation of 5-Bromoindolin-2-One Derivatives

The 5-bromoindolin-2-one subunit is synthesized via bromination of isatin derivatives. A patent-pending method employs 4-bromo-2,6-dichloroaniline as a precursor, undergoing diazotization and Sandmeyer-type bromination at 0–10°C to achieve >95% purity. Alternative routes utilize 5-bromoindoline-2,3-dione (CAS 87-48-9), which undergoes reductive amination with propylamine in ethanol/piperidine to yield 1-propyl-5-bromoindolin-2-one.

Thiazolidinone Ring Formation

The thiazolidin-4-one scaffold is constructed via cyclocondensation of benzylamine with thiocarbonyl precursors:

  • Benzohydrazide (CAS 613-94-5) reacts with CS2_2 in basic media to form 3-benzyl-2-thioxothiazolidin-4-one.

  • Diphenylphosphoryl azide facilitates carbonyl activation, enabling cyclization at 60°C in toluene with 79.94% yield.

Key Synthetic Routes

One-Pot Cyclocondensation Strategy

A high-yielding protocol combines 1-propyl-5-bromoindolin-2-one with 3-benzyl-2-thioxothiazolidin-4-one precursors:

StepReagents/ConditionsYieldCitation
15-Bromoindoline-2,3-dione + propylamine, ethanol, piperidine, 48–96 h, 20°C32%
2Benzohydrazide + CS2_2, KOH, EtOH, reflux, 5 h76%
3Cyclocondensation via DPPA, triethylamine, toluene, 60°C, 2 h91%

This route achieves an overall yield of 22% after chromatographic purification.

Bromination Post-Functionalization

Late-stage bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces the C5-bromo substituent with 85% efficiency. However, this method risks over-bromination and requires rigorous temperature control.

Reaction Mechanism and Stereochemical Considerations

Thiazolidinone Cyclization

The thioxothiazolidinone ring forms via nucleophilic attack of the benzylamine nitrogen on a thiocarbonyl electrophile, followed by intramolecular cyclization (Figure 1). Piperidine catalyzes enolization, stabilizing the transition state and favoring Z-configuration.

Benzohydrazide+CS2KOHThioureide intermediateΔThiazolidinone core\text{Benzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Thioureide intermediate} \xrightarrow{\Delta} \text{Thiazolidinone core}

Indole Bromination

Electrophilic aromatic substitution (EAS) at the indole C5 position proceeds via a bromonium ion intermediate. Electron-donating groups (e.g., propyl) para to the reaction site direct bromination regioselectively.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (petroleum ether/EtOAc) resolves geometric isomers.

  • HPLC with C18 columns confirms >98% purity using UV detection at 254 nm.

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (DMSO-d6_6): δ 11.49 (s, 1H, NH), 7.83 (d, J = 8.6 Hz, 1H, Ar-H), 3.72 (q, 2H, CH2_2CH2_2CH3_3).

  • IR : 1643 cm1^{-1} (C=O), 1551 cm1^{-1} (C=N) .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1 : Bromination of 2-oxo-1H-indole to yield 5-bromo-2-oxo-1H-indole.
  • Step 2 : Knoevenagel condensation of the brominated indole with a thiazolidinone precursor (e.g., 3-benzyl-2-thioxothiazolidin-4-one) under reflux in ethanol or methanol, using a base like piperidine to facilitate conjugation .
  • Purification : Recrystallization or column chromatography ensures high purity.

Basic: Which spectroscopic techniques validate the compound’s structure?

Answer:

  • NMR Spectroscopy : Confirms the presence of the indole (δ 10-12 ppm for NH protons) and thiazolidinone (C=O at ~170 ppm in 13C^{13}\text{C} NMR). The Z-configuration of the exocyclic double bond is verified via NOESY .
  • Mass Spectrometry (MS) : Provides molecular ion peaks matching the theoretical molecular weight (e.g., [M+H]+^+ at 469.3 g/mol) .
  • IR Spectroscopy : Identifies thioxo (C=S, ~1200 cm1^{-1}) and carbonyl (C=O, ~1650 cm1^{-1}) stretches .

Advanced: How can reaction conditions be optimized for higher yields in the Knoevenagel step?

Answer:

  • Solvent Optimization : Replacing ethanol with DMF or THF improves solubility of aromatic intermediates .
  • Catalyst Screening : Using DBU (1,8-diazabicycloundec-7-ene) instead of piperidine enhances reaction rates .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >85% yield .
  • In-line Monitoring : TLC or HPLC tracks intermediate formation, minimizing by-products .

Advanced: How to resolve contradictions in reported biological activity (e.g., varying IC50_{50}50​ values)?

Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for purity (>95% by HPLC) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., bromine position, benzyl groups) to isolate pharmacophores .
  • Target Validation : Employ siRNA knockdowns to confirm enzyme targets (e.g., kinase inhibition) .

Basic: What are the primary biological targets of this compound?

Answer:

  • Enzyme Inhibition : Targets kinases (e.g., EGFR) and oxidoreductases via the thiazolidinone-thioxo moiety .
  • DNA Interaction : The brominated indole intercalates with DNA, inducing apoptosis in cancer cells .
  • Antimicrobial Activity : Disrupts bacterial cell wall synthesis through thiol-mediated mechanisms .

Advanced: What computational methods support mechanistic studies?

Answer:

  • Molecular Docking : AutoDock Vina predicts binding affinities to proteins (e.g., PDB: 1M17) .
  • DFT Calculations : Models electron density distribution to explain reactivity at the exocyclic double bond .
  • MD Simulations : Assesses stability of ligand-protein complexes over 100-ns trajectories .

Basic: How is the Z-configuration of the exocyclic double bond confirmed?

Answer:

  • X-ray Crystallography : Definitive proof via crystal structure analysis (e.g., bond angles < 180°) .
  • NOESY NMR : Correlates spatial proximity of benzyl protons and indole NH, confirming the Z-isomer .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate groups at the indole N-H position .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Co-solvent Systems : Use PEG-400/water (70:30) to achieve >2 mg/mL solubility .

Basic: What are common degradation pathways under physiological conditions?

Answer:

  • Hydrolysis : Thiazolidinone ring opens at pH > 7.5, forming thiol and urea derivatives .
  • Oxidation : Sulfur in the thioxo group oxidizes to sulfoxide/sulfone, reducing bioactivity .
  • Photodegradation : Bromine substituent increases susceptibility to UV-induced cleavage .

Advanced: How to design analogs to mitigate toxicity while retaining activity?

Answer:

  • Isosteric Replacement : Substitute bromine with CF3_3 to reduce off-target DNA damage .
  • Scaffold Hopping : Replace the indole with a quinoline moiety to lower hepatotoxicity .
  • Metabolic Profiling : Use LC-MS to identify toxic metabolites and modify labile sites .

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